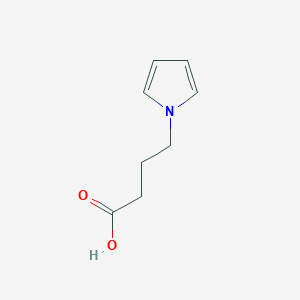

4-(1H-pyrrol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1H-Pyrrol-1-yl)butanoic acid” is a biotinylated chemical compound that can be used as a labeling agent . It has a molecular weight of 153.181 and its formula is C8H11NO2 .

Synthesis Analysis

The synthesis of pyrrole alkaloids, including “4-(1H-pyrrol-1-yl)butanoic acid”, has been reported in the literature . The process involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by reaction with p-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structure of “4-(1H-pyrrol-1-yl)butanoic acid” consists of a pyrrole ring attached to a butanoic acid group . The compound has a molecular formula of C8H11NO2 .

Scientific Research Applications

Antibacterial Activity

The compound has been found to have significant antibacterial properties . A study synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides, which exhibited appreciable antibacterial activity .

Antitubercular Properties

In addition to its antibacterial properties, the compound has also shown strong antitubercular properties . This makes it a potential candidate for the development of new antitubercular drugs .

Inhibition of Enoyl ACP Reductase

The compound has been found to inhibit the enzyme enoyl ACP reductase . This enzyme is involved in the synthesis of fatty acids, and its inhibition can disrupt the growth and survival of certain bacteria .

Inhibition of DHFR Enzyme

The compound has also been found to inhibit the dihydrofolate reductase (DHFR) enzyme . DHFR is involved in the synthesis of tetrahydrofolate, a molecule that is essential for the synthesis of DNA, RNA, and proteins .

Molecular Docking Studies

Molecular docking studies have been conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

ADMET Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in drug discovery and development. The compound’s ADMET properties have been studied, which can provide valuable information about its potential as a therapeutic agent .

Safety and Hazards

The safety data sheet for a similar compound, “4-(1H-Pyrrol-1-yl)benzoic acid”, indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-pyrrol-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOJQSTXILTKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrrol-1-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)

![Cyclopentyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2556781.png)

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)

![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)

![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)

![3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea](/img/structure/B2556798.png)